5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a molecular formula of C18H18O8 It is a derivative of chromen-4-one and is known for its unique structural features, including multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenols and aldehydes, followed by cyclization and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound has been studied for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for further investigation in oxidative stress-related studies .
Medicine
In medicine, preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific signaling pathways makes it a potential therapeutic agent .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets. It can modulate signaling pathways such as the ERK/MAPK and TNF-α pathways, leading to its observed biological effects . The compound’s hydroxyl groups play a crucial role in its activity, allowing it to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Irigenin: Another isoflavonoid with similar hydroxyl and methoxy groups.
3′,5,7-Trihydroxy-4′,5′,6-trimethoxyflavone: Shares structural similarities with additional methoxy groups.
Uniqueness
What sets 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C18H22O8 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H22O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-5,7,11-12,14,16,18-20,22H,6H2,1-3H3 |
InChI Key |
QLHGZZBYLSDESP-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)O |
Origin of Product |
United States |
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